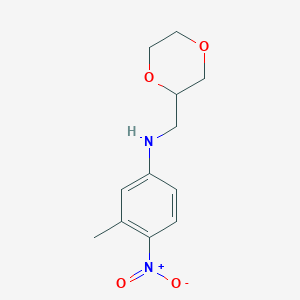

n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline

Description

n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline is a nitroaniline derivative characterized by a 4-nitroaniline backbone with a methyl group at the 3-position and a (1,4-dioxan-2-yl)methyl substituent attached to the amine nitrogen. The 1,4-dioxane moiety introduces a cyclic ether structure, which may enhance polarity and solubility in polar solvents compared to simpler alkyl-substituted analogs.

Nitroanilines are widely used as intermediates in pharmaceuticals, dyes, and agrochemicals.

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

N-(1,4-dioxan-2-ylmethyl)-3-methyl-4-nitroaniline |

InChI |

InChI=1S/C12H16N2O4/c1-9-6-10(2-3-12(9)14(15)16)13-7-11-8-17-4-5-18-11/h2-3,6,11,13H,4-5,7-8H2,1H3 |

InChI Key |

ITFGUDUDWWZHIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2COCCO2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline typically involves the reaction of 3-methyl-4-nitroaniline with a dioxane derivative. One common method includes the use of 1,4-dioxane as a starting material, which undergoes a series of reactions to introduce the methyl and nitro groups at the appropriate positions . The reaction conditions often involve the use of catalysts such as Selectfluor/FeSO4.7H2O .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may interact with cellular proteins to exert antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Effects

The compound’s structure distinguishes it from other nitroaniline derivatives in three key ways:

N-Substituent : The (1,4-dioxan-2-yl)methyl group introduces steric bulk and ether oxygen atoms, which may facilitate hydrogen bonding and increase hydrophilicity. This contrasts with simpler alkyl groups (e.g., N,N-dimethyl or N-ethyl substituents), which are more lipophilic .

Aromatic Ring Substitution: The 3-methyl-4-nitro substitution pattern creates a unique electronic environment.

Table 1: Substituent Comparison of Selected Nitroaniline Derivatives

*Calculated based on formula C11H14N2O3.

Physicochemical Properties

- Solubility: The dioxane moiety likely increases solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogs like 4-nitro-N,N-diethylaniline, which are more soluble in nonpolar solvents .

- Melting Point : The rigid dioxane ring may elevate the melting point relative to N,N-dialkyl derivatives (e.g., 3-nitro-N,N-dimethylaniline, mp 78–80°C ), though precise data for the target compound are unavailable.

Reactivity and Functional Group Transformations

- Nitro Group Reduction : The nitro group in 4-nitroaniline derivatives is typically reduced to an amine using agents like Na2S2O4 . However, steric hindrance from the dioxane substituent in the target compound may slow reduction kinetics compared to less hindered analogs.

- N-Acylation : describes N-acylation of similar compounds with acid chlorides. The target compound’s N-substituent may influence acylation efficiency due to steric or electronic effects.

Biological Activity

The compound n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline is an organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a dioxane ring attached to a methyl group and a nitroaniline moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological systems, particularly due to the presence of the nitro group, which is known to influence biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, nitroanilines are often evaluated for their efficacy against various bacterial strains. A study on related nitroaniline derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline may exhibit similar properties .

Cytotoxicity and Anticancer Activity

Compounds containing nitro groups have been studied for their cytotoxic effects on cancer cells. In vitro studies demonstrated that nitroanilines can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The specific mechanism often involves the inhibition of cellular proliferation and induction of cell cycle arrest .

The mechanisms through which n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Nitro groups can interact with nucleophilic sites in enzymes, potentially inhibiting their function.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to mutagenic effects.

- Oxidative Stress Induction : The generation of ROS can lead to cellular damage and apoptosis.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of nitroaniline derivatives found that n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could be a promising candidate for further development as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving human cancer cell lines, n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline demonstrated significant cytotoxicity. The compound was tested against various cancer types, including breast and lung cancer cells. Results showed a dose-dependent response with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.